molecular formula C₂₈H₄₄O B045658 4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one CAS No. 7377-73-3

4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one

Cat. No.: B045658
CAS No.: 7377-73-3
M. Wt: 396.6 g/mol
InChI Key: DBPZYKHQDWKORQ-SINUOACOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Keto-4alpha-methyl-zymosterol belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 3-keto-4alpha-methyl-zymosterol is considered to be a sterol lipid molecule. 3-Keto-4alpha-methyl-zymosterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Keto-4alpha-methyl-zymosterol has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 3-keto-4alpha-methyl-zymosterol is primarily located in the membrane (predicted from logP) and cytoplasm.
3-dehydro-4alpha-methylzymosterol is a 3-dehydro-4-methylzymosterol in which the methyl substituent at position 4 has alpha configuration. It is an intermediate in the biosynthesis of cholesterol.

Properties

CAS No.

7377-73-3

Molecular Formula

C₂₈H₄₄O

Molecular Weight

396.6 g/mol

IUPAC Name

(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H44O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24H,7,9-17H2,1-6H3/t19-,20+,22-,23+,24+,27-,28+/m1/s1

InChI Key

DBPZYKHQDWKORQ-SINUOACOSA-N

SMILES

CC1C2CCC3=C(C2(CCC1=O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C

Canonical SMILES

CC1C2CCC3=C(C2(CCC1=O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C

physical_description

Solid

Synonyms

3-keto-4α-Methyl-zymosterol;  (4α,5α)-4-Methyl-cholesta-8,24-dien-3-one;  (4S,5S,10S,13R,14R,17R)-4,10,13-Trimethyl-17-((R)-6-methylhept-5-en-2-yl)-4,5,6,7,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one
Reactant of Route 2
4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one
Reactant of Route 3
4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one
Reactant of Route 4
4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one
Reactant of Route 5
4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one
Reactant of Route 6
4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one

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